Cas no 1806348-57-1 (3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid)
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
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- Inchi: 1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15)
- InChI Key: RPMRZEADZUWRHE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(CC(=O)O)=C1OC(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Topological Polar Surface Area: 46.5
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020290-250mg |
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid |
1806348-57-1 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013020290-500mg |
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid |
1806348-57-1 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013020290-1g |
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid |
1806348-57-1 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
Recent Advances in the Study of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (CAS: 1806348-57-1)
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (CAS: 1806348-57-1) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique brominated and difluoromethoxy-substituted phenylacetic acid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
The synthesis of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to incorporate the difluoromethoxy group, which is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. The bromine atoms at the 3 and 5 positions of the phenyl ring further contribute to the compound's reactivity and binding affinity, making it a valuable scaffold for drug development.
Pharmacological studies have revealed that 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid exhibits potent anti-inflammatory and analgesic properties. In vitro and in vivo experiments have demonstrated its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest that the compound could serve as a lead molecule for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
In addition to its anti-inflammatory effects, recent research has explored the potential of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid in oncology. Preliminary data indicate that the compound may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis. These observations have sparked interest in further investigating its mechanism of action and potential applications in cancer therapy.
The pharmacokinetic profile of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid has also been a focus of recent studies. Researchers have conducted extensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its suitability as a drug candidate. Results indicate that the compound has favorable oral bioavailability and a reasonable half-life, which are critical factors for its development into a therapeutic agent.
Despite these promising findings, challenges remain in the development of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid as a pharmaceutical product. Issues such as scalability of synthesis, potential toxicity, and formulation stability need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (CAS: 1806348-57-1) represents a promising candidate for drug development, with potential applications in inflammation and oncology. Continued research into its pharmacological properties, mechanisms of action, and optimization of its chemical structure will be crucial for realizing its therapeutic potential. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address unmet medical needs.
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